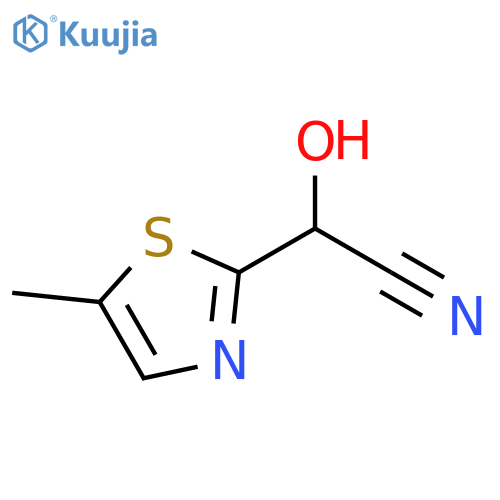

Cas no 1355223-99-2 (Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile)

1355223-99-2 structure

商品名:Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile

CAS番号:1355223-99-2

MF:C6H6N2OS

メガワット:154.189639568329

CID:5159675

Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile 化学的及び物理的性質

名前と識別子

-

- Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile

-

- インチ: 1S/C6H6N2OS/c1-4-3-8-6(10-4)5(9)2-7/h3,5,9H,1H3

- InChIKey: DSNSCXHQRBTZFR-UHFFFAOYSA-N

- ほほえんだ: C(#N)C(O)C1=NC=C(C)S1

Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM500232-1g |

2-Hydroxy-2-(5-methylthiazol-2-yl)acetonitrile |

1355223-99-2 | 97% | 1g |

$1190 | 2022-09-29 |

Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1355223-99-2 (Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量